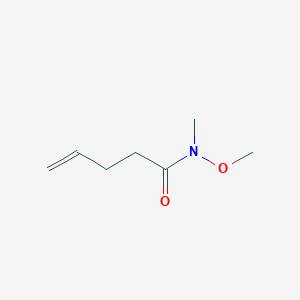
N-Methoxy-N-methylpent-4-enamide
Cat. No. B3314258
Key on ui cas rn:
95091-90-0
M. Wt: 143.18 g/mol
InChI Key: UFBLFACMCVLAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06900216B2
Procedure details


Oxalyl chloride (25 g) was added dropwise at 0° C. under nitrogen to a stirred solution of pent-4-enoic acid (19 ml) in dichloromethane (400 ml), then the mixture was stirred at 0° C. for 45 minutes and at ambient temperature for 45 hours. The resulting solution of pent-4-enoyl chloride was added dropwise at 0-5° C. over 1.25 hours to a stirred aqueous solution of N,O-dimethylhydroxylamine prepared by addition of potassium carbonate (46.6 g) in portions at 0-5° C. over 30 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (19.2 g) in water (200 ml). When the addition of the acid chloride solution was complete, the mixture was stirred at 0° C. for 30 minutes and at ambient temperature for 5 hours, then it was allowed to stand at ambient temperature for 65 hours. The organic phase was separated, washed with water (200 ml) and saturated aqueous sodium chloride solution (200 ml) and dried (MgSO4), then the solvent was removed in vacuo to leave N-methoxy-N-methylpent-4-enamide (30.7 g) as a colourless oil which was used without further purification.






Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
19.2 g
Type
reactant
Reaction Step Three


[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]([OH:13])(=O)[CH2:8][CH2:9][CH:10]=[CH2:11].C(Cl)(=O)CCC=C.[CH3:21][NH:22][O:23][CH3:24].C(=O)([O-])[O-].[K+].[K+].Cl.CNOC>ClCCl.O>[CH3:24][O:23][N:22]([CH3:21])[C:7](=[O:13])[CH2:8][CH2:9][CH:10]=[CH2:11] |f:4.5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC=C)(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNOC
|
Step Three
|
Name
|
|
|
Quantity
|
46.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for 45 minutes and at ambient temperature for 45 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 0° C. for 30 minutes and at ambient temperature for 5 hours
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at ambient temperature for 65 hours
|
|
Duration
|
65 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (200 ml) and saturated aqueous sodium chloride solution (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
45 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(CCC=C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
